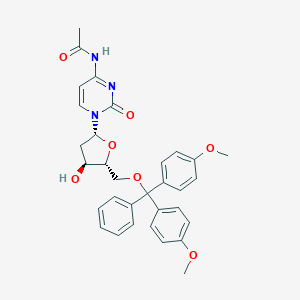

N-(1-((2R,4S,5R)-5-((双(4-甲氧基苯基)(苯基)甲氧基)甲基)-4-羟基四氢呋喃-2-基)-2-氧代-1,2-二氢嘧啶-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C32H33N3O7 and its molecular weight is 571.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its protective groups are crucial for the stepwise construction of nucleic acid chains, particularly in the synthesis of therapeutic oligonucleotides .

Pharmaceutical Research

In pharmaceutical research, it’s used for creating antiviral agents, especially in the development of medications targeting viral DNA synthesis. It shows promise in inhibiting replication of viruses like cytomegalovirus (CMV) .

Agrochemicals

The compound’s role in agrochemicals involves the development of new compounds that can be used as genetic markers or for the synthesis of specific proteins that confer resistance to pests and diseases .

Dyestuff Industry

In the dyestuff industry, it’s used as a raw material for creating dyes that bind to nucleic acids, which are then used in diagnostic assays and research to visualize or quantify DNA and RNA .

Anticancer Studies

It’s utilized in anticancer studies for the synthesis of nucleoside analogs that can be incorporated into DNA, thereby disrupting cancer cell replication and inducing apoptosis .

Nucleic Acid-Based Therapeutics

The compound is used in the synthesis of oligonucleotides for nucleic acid-based therapeutics, such as antisense oligonucleotides, siRNA, and miRNA, which regulate gene expression .

Solid-Phase Oligonucleotide Synthesis

It’s a key reagent in solid-phase oligonucleotide synthesis, enabling the efficient introduction of protective groups during the automated synthesis of DNA or RNA oligomers .

Biomedical Research

In biomedical research, it’s used for the synthesis of labeled probes that are essential in various techniques like fluorescence in situ hybridization (FISH), which is used to detect and localize the presence or absence of specific DNA sequences on chromosomes .

作用机制

Target of Action

The primary target of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE, also known as N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine, is the nucleic acid structure within a cell . This compound is a nucleoside derivative , which means it can be incorporated into the growing nucleic acid chain during the process of replication or transcription .

Mode of Action

The compound interacts with its target by being incorporated into the growing nucleic acid chain during replication or transcription . The presence of the 4,4’-dimethoxytrityl (DMT) and acetyl groups makes this compound a protected nucleoside, which means it is resistant to the cellular enzymes that would normally degrade it . This allows the compound to be successfully incorporated into the nucleic acid chain.

Biochemical Pathways

The compound affects the nucleic acid synthesis pathway . By being incorporated into the growing nucleic acid chain, it can influence the sequence of the nucleic acids, which can subsequently affect the protein that is produced during the process of translation .

Pharmacokinetics

As a nucleoside derivative, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into cells undergoing replication or transcription .

Result of Action

The incorporation of this compound into the nucleic acid chain can result in the production of proteins with altered sequences, which can have various effects on the cell, depending on the specific protein and its function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, and the presence of certain enzymes can influence its rate of incorporation into the nucleic acid chain . Additionally, the compound’s action can be affected by the replication or transcription rate of the cell, which can vary depending on the cell type and the presence of certain growth factors .

属性

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZQVUQHQIUSPM-PKZQBKLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100898-63-3 |

Source

|

| Record name | DMT-N4-Acetyl-2'-Deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)